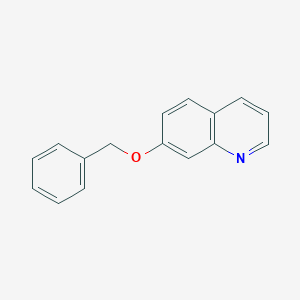

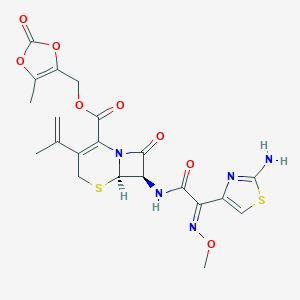

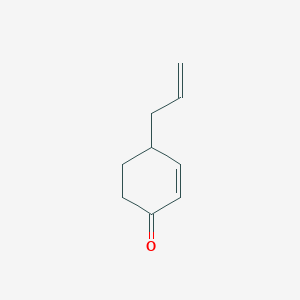

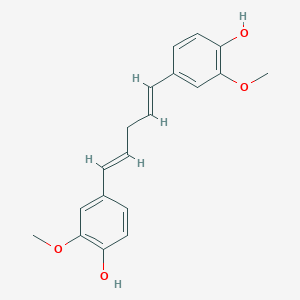

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene

説明

The compound 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene is a chemical of interest due to its various applications and properties. It is related to a family of compounds that exhibit photophysical properties, mesomorphism, and potential biological activities such as cytotoxicity against cancer cells . The compound and its derivatives have been synthesized and evaluated for different applications, including their use in liquid crystal technology and as potential therapeutic agents .

Synthesis Analysis

The synthesis of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene and its derivatives involves various chemical reactions. For instance, aminomethyl derivatives of the compound have been synthesized and designed as new cytotoxins . Additionally, the compound has been synthesized through a general and straightforward total synthesis starting from 4-methoxycinnamic acid . The Knoevenagel reaction has been employed to synthesize related phenylene vinylene oligomers, which are highly photoluminescent .

Molecular Structure Analysis

The molecular structure of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene has been characterized using different techniques. Single-crystal X-ray diffraction has been used to determine the crystal structure of related compounds, revealing details such as space group, unit cell parameters, and intermolecular interactions . Computational studies have also been performed to obtain optimized stable molecular structures and investigate electronic transitions .

Chemical Reactions Analysis

The compound exhibits divergent reactivity depending on the electron-transfer conditions employed. For example, a related compound, 1,3-Bis(4-methoxyphenyl)cyclohexane-1,3-diyl cation radical, shows different products when generated by photoinduced electron transfer versus one-electron oxidant . This indicates the potential for diverse chemical reactions involving 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene under varying conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene derivatives have been investigated through various studies. Differential scanning calorimetry and polarized optical microscopy have been used to investigate transition temperatures and phase characterization . Spectroscopic evaluations, including FT-IR and FT-NMR, have been conducted to provide a detailed investigation of the compounds . The nonlinear optical properties of related compounds have also been studied, indicating potential applications in optical devices .

科学的研究の応用

Nonlinear Optical Properties

A study by Shettigar et al. (2006) explored the nonlinear optical parameters of bis-chalcone derivatives, including a variant of 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene. They found these compounds to exhibit significant nonlinear optical properties, with potential applications as optical limiting materials due to two-photon absorption phenomena (Shettigar et al., 2006).

Antitumor Properties

Research by Ö. Yerdelen et al. (2015) synthesized aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one, demonstrating their potential as cytotoxins with tumor-selectivity (Ö. Yerdelen et al., 2015). Another study focused on the synthesis and evaluation of these derivatives' cytotoxic activities, further emphasizing their potential in cancer therapy (Quincoces Suarez et al., 2010).

Photoinitiation Ability

Novikova et al. (2002) investigated the photoinitiation ability of pentaaza-1,4-dienes, including a compound structurally similar to 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene, in radical polymerization of vinyl monomers. They found these compounds to exhibit high initiation capacity, suggesting their utility in material science and polymer chemistry (Novikova et al., 2002).

Thermal Decomposition Kinetics

Manikandan et al. (2016) studied the thermal decomposition kinetics of chalcones, including a variant of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one. This research provides insights into the stability and decomposition mechanisms of such compounds, relevant to their application in various industrial processes (Manikandan et al., 2016).

Hypoglycemic Activity

K Das et al. (2016) evaluated synthetic analogs of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one for their hypoglycemic effects in diabetic rats, indicating potential applications in diabetes management (K Das et al., 2016).

Safety And Hazards

特性

IUPAC Name |

4-[(1E,4E)-5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-22-18-12-14(8-10-16(18)20)6-4-3-5-7-15-9-11-17(21)19(13-15)23-2/h4-13,20-21H,3H2,1-2H3/b6-4+,7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUITXMZDWYBZLK-YDFGWWAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCC=CC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C/C=C/C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)